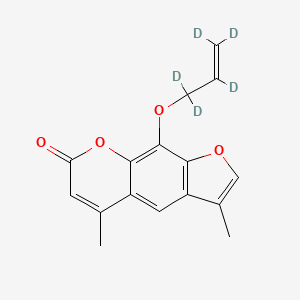

8-Allyloxy-4,9-dimethyl Psoralen-d5

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-9-(1,1,2,3,3-pentadeuterioprop-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3/i1D2,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYAHLXEZAINX-MZTCHHLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])OC1=C2C(=CC3=C1OC=C3C)C(=CC(=O)O2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization Strategies for 8 Allyloxy 4,9 Dimethyl Psoralen D5

Retrosynthetic Analysis of the 8-Allyloxy-4,9-dimethyl Psoralen-d5 Framework

A retrosynthetic analysis of this compound breaks the molecule down into simpler, more accessible starting materials. The primary disconnections involve the allyloxy ether bond and the deuterium (B1214612) labels, leading back to a core psoralen (B192213) structure.

Allyl Ether Disconnection: The first logical disconnection is the Williamson ether synthesis used to introduce the allyloxy group at the C8 position. This retro-reaction splits the target molecule into an allyl halide (e.g., allyl bromide) and the key intermediate, 8-hydroxy-4,9-dimethyl psoralen-d5.

Deuterium Label Disconnection: The d5-labeling can be retrosynthetically removed to reveal the non-deuterated 8-hydroxy-4,9-dimethyl psoralen. The strategy for introducing the five deuterium atoms is a critical consideration in the forward synthesis. The most plausible positions for the d5 label are the 4-methyl group (yielding a -CD3 group) and the two protons on the furan (B31954) ring, given their relative reactivity in H/D exchange reactions.

Psoralen Core Disconnection: The 4,9-dimethyl psoralen skeleton can be further deconstructed. The furan ring is often formed in the later stages of the synthesis. acs.org A common strategy involves the cyclization of a suitable precursor, such as a 7-hydroxy-8-allylcoumarin or a 6-acetyl-7-hydroxycoumarin derivative. nih.govgoogle.com This leads back to a substituted 7-hydroxycoumarin intermediate.

Coumarin (B35378) Ring Disconnection: The coumarin core itself is typically assembled via a Pechmann condensation. For the target molecule, this would involve the reaction of a suitably substituted phenol (B47542) (e.g., 2-methylresorcinol) with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions to form the 4,9-dimethyl-7,8-dihydroxycoumarin precursor. Subsequent selective protection or reaction would be needed to differentiate the two hydroxyl groups for the final steps. An alternative involves starting from pyrogallol (B1678534) to synthesize a 7,8-dihydroxycoumarin derivative. nih.gov

This multi-step retrosynthesis highlights the key intermediates required: a substituted phenol, a β-ketoester, an allyl halide, and a deuterium source. The forward synthesis must carefully orchestrate the construction of the coumarin and furan rings, the introduction of the methyl groups, the site-specific deuteration, and the final allylation.

Deuterium Labeling Techniques in Psoralen Synthesis

The introduction of deuterium into a molecule is a powerful tool in mechanistic studies and for modifying pharmacokinetic properties. nih.gov Achieving high isotopic purity and site-specificity is paramount.

Several methods exist for the site-specific introduction of deuterium into aromatic and heterocyclic systems. The choice of method depends on the desired location of the labels and the stability of the substrate under the reaction conditions. For this compound, a combination of techniques might be employed to achieve the d5 labeling, likely targeting the 4-methyl group and two other positions.

Acid/Base-Catalyzed H/D Exchange: Protons on carbons alpha to a carbonyl group or on electron-rich aromatic rings can be exchanged for deuterium by treatment with a deuterium source like D₂O under acidic (D₂SO₄) or basic (NaOD) conditions. The protons of the 4-methyl group in the psoralen ring system could potentially be exchanged using this method, although harsh conditions might be required.

Metal-Catalyzed Deuteration: Transition metals, particularly palladium, can catalyze the direct C-H deuteration of aromatic compounds using D₂ gas or D₂O as the deuterium source. osti.govgoogle.com This method can offer high regioselectivity, often directed by existing functional groups. For instance, reduction of an aryl halide precursor with sodium borodeuteride and a palladium catalyst is a well-established site-specific method. osti.gov

Deconstructive Deuteration: A novel approach involves using a ketone as a traceless activating group. A methylketone can be introduced at a specific site, its α-protons exchanged for deuterium, and then the acetyl group can be cleaved under copper-catalyzed conditions, leaving a deuterated alkyl group. nih.gov This allows for controlled mono-, di-, or tri-deuteration.

Deuteration via Building Blocks: A highly specific method involves synthesizing the molecule from deuterated starting materials. For example, to obtain a -CD₃ group at the C4 position, a deuterated β-ketoester could be used in the initial Pechmann condensation.

Photochemical and Electrocatalytic Methods: Advanced techniques such as photoexcitation in a deuterated solvent like hexafluoroisopropanol (HFIP-d₁) can achieve selective hydrogen isotope exchange at positions that are otherwise difficult to label. nih.gov Similarly, electrophotocatalysis using D₂O as the deuterium source can achieve dearomative deuteration with high site-selectivity. chinesechemsoc.org

Table 1: Comparison of Site-Specific Deuteration Strategies

| Method | Deuterium Source | Catalyst/Reagent | Typical Application | Advantages | Limitations |

| H/D Exchange | D₂O, Acetic acid-d4 | Strong Acid/Base | Exchange of acidic or activated C-H bonds | Simple, inexpensive source | Harsh conditions, potential for scrambling |

| Metal-Catalyzed Exchange | D₂ gas, D₂O | Pd, Pt, Ru, Ir | Direct C-H activation/deuteration of arenes | High efficiency, good selectivity | Expensive catalysts, may require high pressure/temp |

| Reduction of Halides | NaBD₄, LiAlD₄ | Palladium Chloride | Specific replacement of a halogen with deuterium | Excellent site-specificity | Requires halogenated precursor |

| Deconstructive Deuteration | D₂O | Copper catalyst | Degree-controlled alkyl deuteration | High control over D-incorporation | Multi-step "traceless" group strategy |

| Photochemical Deuteration | HFIP-d₁ | UV light | Labeling of complex pharmaceuticals | Metal-free, high selectivity at unique positions | Requires specialized photochemical equipment |

The success of a deuterated compound's synthesis is measured not only by the chemical yield but also by the isotopic purity. High isotopic purity is crucial, as the presence of undeuterated or partially deuterated species can complicate experimental results. rsc.orgrsc.org

Isotopic purity is typically determined using two primary analytical techniques:

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS can distinguish between the different H/D isotopologues of a compound based on their precise mass-to-charge ratios. nih.gov By comparing the relative abundance of the ion peaks (e.g., d₀, d₁, d₂, d₃, d₄, d₅), the percentage of isotopic purity can be accurately calculated. researchgate.net This method is rapid, highly sensitive, and requires minimal sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals at specific positions, providing direct evidence of deuteration. ²H NMR can be used to confirm the presence and location of deuterium atoms. NMR analysis is invaluable for confirming the structural integrity and the exact positions of the labels. rsc.orgrsc.org

The combination of HRMS and NMR provides a comprehensive evaluation of both the level of deuterium incorporation and its precise location within the molecule. rsc.org

Table 2: Example Isotopic Purity Data for Deuterated Compounds

| Compound | Target Labeling | % Isotopic Purity (by HRMS) | Reference |

| Benzofuranone derivative | d₂ | 94.7% | rsc.org |

| Tamsulosin | d₄ | 99.5% | rsc.org |

| Oxybutynin | d₅ | 98.8% | rsc.org |

| Propafenone | d₇ | 96.5% | rsc.org |

Allylation Reactions in Furanocoumarin Synthesis

The final step in the proposed synthesis of this compound is the introduction of the allyloxy group. This is typically achieved via an O-allylation reaction on the corresponding 8-hydroxy precursor.

The most common and robust method for forming the aryl allyl ether linkage is the Williamson ether synthesis. nih.gov This reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an allyl halide.

Allylating Agent: The electrophile is typically an allyl halide, such as allyl bromide or allyl chloride. Allyl bromide is generally more reactive than allyl chloride and is often preferred. Other allylating agents with good leaving groups, like allyl tosylate, can also be used.

Solvent and Temperature: The reaction is usually carried out in a polar aprotic solvent, such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724). nih.gov These solvents effectively solvate the cation of the base without interfering with the nucleophilic phenoxide. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrate and reagents.

Table 3: Typical Conditions for Williamson Ether Synthesis of Allyloxycoumarins

| Base | Allylating Agent | Solvent | Temperature | Notes |

| K₂CO₃ | Allyl Bromide | Acetone | Reflux | Standard, mild conditions suitable for many hydroxycoumarins. nih.gov |

| NaH | Allyl Chloride | DMF / THF | 0 °C to RT | Stronger base, useful for less reactive systems; requires anhydrous conditions. |

| Cs₂CO₃ | Allyl Bromide | Acetonitrile | RT to 60 °C | Cesium carbonate can accelerate Sₙ2 reactions. |

| NaOtBu | Allyl Bromide | DMF | 0 °C to RT | Strong, sterically hindered base. nih.gov |

Regioselectivity: For the synthesis of this compound from its 8-hydroxy precursor, the regioselectivity of the allylation is perfectly controlled. Since there is only one phenolic hydroxyl group on the intermediate, the allylation can only occur at the C8 position. In cases where a psoralen precursor might have multiple hydroxyl groups (e.g., at C5 and C8), regioselectivity would be a significant challenge. The outcome would depend on the relative acidity of the hydroxyl groups (the more acidic one reacting preferentially) and steric hindrance around the reaction sites. Selective protection of one hydroxyl group would be the most reliable strategy to ensure regiocontrol in such cases.

Stereoselectivity: The incorporation of a simple, achiral allyloxy group does not introduce a new stereocenter. Therefore, stereoselectivity is not a consideration for this specific reaction step. If a chiral or substituted allyl group were used, the potential for creating new stereocenters would exist, and the reaction would need to be designed accordingly, possibly using asymmetric catalysis. However, for the target compound, this is not applicable.

Purification Techniques for Complex Psoralen Derivatives

The isolation and purification of psoralen derivatives are critical for ensuring the quality and reliability of research findings. Due to the structural complexity and the potential for isomeric mixtures, various advanced chromatographic techniques are employed. nih.gov The choice of method often depends on the source of the compound, whether from natural product extraction or synthetic reaction mixtures.

Commonly used purification methods include crystallization and column chromatography. nih.gov For more complex separations, high-performance liquid chromatography (HPLC) and high-speed countercurrent chromatography (HSCCC) have proven to be highly effective. researchgate.net For instance, psoralen and bergapten (B1666803) have been successfully separated from the crude leaf extract of Ficus carica L. using HSCCC with a two-phase solvent system of n-Hexane-ethyl acetate-methanol-water. researchgate.net The purity of the fractions is typically verified by analytical HPLC, as demonstrated in a study where psoralen was purified to 99.1% purity. researchgate.net

Recent innovations include the use of pH-dependent ionic liquid-based aqueous two-phase systems, which allow for the simultaneous extraction, transformation, and purification of psoralen from plant materials like fig leaves. researchgate.net This method has shown a high recovery yield of up to 96.34% under optimal conditions, presenting a scalable option for production. researchgate.net

For biological applications where residual psoralens must be removed from fluids, adsorption methods using microporous polymeric beads, such as polystyrene divinylbenzene (B73037) copolymer, are utilized. google.com These materials are selected for their high adsorption capacity for psoralens and their decomposition products. google.com

Interactive Table: Purification Techniques for Psoralen Derivatives

| Technique | Description | Key Findings/Parameters | Source(s) |

| High-Speed Countercurrent Chromatography (HSCCC) | A liquid-liquid partition chromatography method without a solid support matrix. | Successfully separated psoralen and bergapten from Ficus carica extract, yielding psoralen at 99.1% purity. Solvent system: n-Hexane-ethyl acetate-methanol-water (1:1:1:1, v/v). | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Used for analysis and purification of psoralen derivatives. | Analytical conditions for purity check: Agilent reverse C18 column, mobile phase of acetonitrile-water (30:70 v/v), detection at 254 nm. | researchgate.net |

| Ionic Liquid Aqueous Two-Phase System | A method combining extraction and purification using pH-dependent ionic liquids. | Optimized process yielded a maximum recovery of 96.34% for psoralen from fig leaves. | researchgate.net |

| Adsorption | Use of adsorbent materials to remove residual psoralens from biological fluids. | Microporous polystyrene beads are effective for adsorbing psoralen derivatives and their photodecomposition products. | google.com |

| Column Chromatography & Crystallization | Conventional methods for purifying synthetic psoralen derivatives. | Generally used for purification following synthesis. | nih.gov |

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues of the psoralen scaffold are fundamental to understanding their structure-activity relationships (SAR). benthamscience.com These studies aim to develop derivatives with enhanced potency, improved selectivity for biological targets, or other desirable properties. nih.govnih.gov The planar, tricyclic structure of psoralen allows it to intercalate into DNA, a property that can be modulated through chemical modification. nih.gov The synthesis of isotopically labeled analogues, such as this compound, is essential for use as internal standards in analytical methods or as probes in metabolic studies. cambridge.orgchembuyersguide.com

Synthetic strategies for psoralen analogues generally follow two main pathways: the construction of the furan ring onto a pre-existing coumarin core or the exocyclic modification of the intact psoralen ring system. nih.gov The von Pechmann condensation is a common first step for synthesizing the initial 7-hydroxycoumarin intermediate. researchgate.net

SAR studies have explored modifications at various positions of the psoralen ring:

Furan and Pyrone Moieties: Substitutions on the furan ring (positions 4', 5') and the pyrone ring (positions 3, 4) have been extensively studied to modulate photoreactivity with nucleic acids. researchgate.netnih.govmdpi.com

Positively Charged Substituents: The introduction of positively charged groups, such as an aminomethyl group at the 4'-position, has been shown to increase DNA affinity and enhance the activity of the derivatives. nih.govresearchgate.netnih.gov

Systematic Library Synthesis: The creation and screening of large, diverse libraries of psoralen derivatives have helped to establish general principles for design. nih.gov Cheminformatics approaches have identified that properties like charge, lipophilicity, and the steric volume of substituents are crucial for psoralen potency. nih.govresearchgate.net

Targeted Selectivity: Focused SAR studies, such as adding various substituents at the 4' position or an electrophilic warhead at position 3, have led to compounds with improved selectivity for specific biological targets like the β5i subunit of the immunoproteasome. nih.gov

The synthesis of 8-Allyloxy-4,9-dimethyl Psoralen involves the derivatization of a dimethylpsoralen core. The "d5" designation indicates that five hydrogen atoms have been replaced with deuterium, likely on the allyloxy group, to create a labeled analogue for specialized research applications. chembuyersguide.com

Interactive Table: Research Findings on Psoralen Analogue Synthesis and SAR

| Analogue/Modification Strategy | Synthetic Approach | Key SAR Finding | Source(s) |

| 4'-Substituted Derivatives | Modification of the 4'-position of the psoralen ring. | Adding a phenyl group at position 4' improved selectivity for the β5i immunoproteasome subunit. | nih.gov |

| Introduction of Positive Charge | Synthesis of derivatives like 4'-aminomethyl-4,5',8-trimethylpsoralen. | Positively charged substituents generally increase DNA affinity and enhance cytotoxicity. | nih.govresearchgate.netnih.gov |

| Trifluoromethyl and Phenyl Groups | Synthesis of compounds like 9-Methyl-3-phenyl-5-(trifluoromethyl)-7H-furo[3,2-g]chromen-7-one. | The linear furanocoumarin moiety is important for antifungal activity. | mdpi.com |

| Isotopic Labeling | Synthesis of deuterium and tritium (B154650) labeled psoralens. | Labeled compounds like this compound serve as valuable metabolic probes and analytical standards. | cambridge.orgchembuyersguide.com |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 8 Allyloxy 4,9 Dimethyl Psoralen D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignmentresearchgate.netkyushu-u.ac.jp

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates the complete assignment of proton (¹H) and carbon (¹³C) signals, confirms the location of deuterium (B1214612) atoms, and establishes the connectivity and spatial relationships between atoms in the molecule.

High-Resolution ¹H NMR and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For 8-Allyloxy-4,9-dimethyl Psoralen-d5, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton and the two methyl groups. The signals for the allyloxy group protons would be absent due to their substitution with deuterium.

The ¹³C NMR spectrum will display signals for all carbon atoms in the molecule. The carbons of the deuterated allyl group will exhibit characteristic multiplets due to carbon-deuterium coupling, and their resonances may be slightly shifted upfield compared to the non-deuterated analog.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| H-5 | ~7.60 | s |

| 4-CH₃ | ~2.50 | s |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| C-2 | ~161.0 |

| C-3 | ~112.5 |

| C-4 | ~149.0 |

| C-4a | ~115.5 |

| C-5 | ~125.0 |

| C-5a | ~118.0 |

| C-6 | ~153.0 |

| C-7 | ~158.0 |

| C-8 | ~130.0 |

| C-9 | ~145.0 |

| C-9a | ~108.0 |

| 4-CH₃ | ~19.0 |

| 9-CH₃ | ~8.5 |

| O-CD₂- | ~70.0 (m) |

| -CD= | ~132.0 (m) |

Deuterium NMR (²H NMR) for Confirmation of Labeling Siteskyushu-u.ac.jp

Deuterium (²H) NMR spectroscopy is a direct method to confirm the sites of isotopic labeling. tsijournals.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the ²H NMR spectrum of this compound is expected to show signals corresponding to the positions of the deuterium atoms on the allyloxy group. sdsu.edu This technique provides definitive evidence that the deuteration has occurred at the intended positions. The spectrum would likely be acquired in a protonated solvent to avoid overwhelming solvent signals. columbia.edu

Predicted ²H NMR Data (in CHCl₃)

| Deuteron Position | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| O-CD₂- | ~4.6 |

| -CD= | ~6.0 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. mdpi.com In the case of this compound, a COSY spectrum would primarily show the absence of correlations involving the allyl group protons, further confirming their deuteration.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly attached to carbon atoms. researchgate.net This is used to assign the carbon signals based on the known proton assignments. For the deuterated allyl group, the corresponding signals would be absent in a standard ¹H-¹³C HSQC spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. The expected exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₆H₉D₅O₄) can be calculated with high precision.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a spectrum of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through characteristic pathways for psoralens and ethers.

A primary fragmentation would likely involve the cleavage of the allyloxy group. The loss of the deuterated allyl radical (•C₃D₅) would result in a prominent fragment ion. Subsequent fragmentations could involve the loss of carbon monoxide (CO) molecules, which is a characteristic fragmentation pathway for the psoralen (B192213) core.

Predicted MS/MS Fragmentation of [M+H]⁺

| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) (Predicted) |

|---|---|---|

| 276.12 | Loss of •C₃D₅ | 230.06 |

| 276.12 | Loss of C₃D₅O• | 214.07 |

| 230.06 | Loss of CO | 202.06 |

This detailed spectroscopic analysis, combining various NMR and MS techniques, allows for the confident structural verification and characterization of this compound.

MALDI-TOF MS in Mechanistic Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) serves as a powerful tool for investigating the mechanisms of action of psoralen derivatives, particularly their interactions with biological macromolecules like DNA. researchgate.netnih.gov While specific studies on this compound are not extensively documented in public literature, the principles of using MALDI-TOF MS for similar compounds can be extrapolated.

In mechanistic studies of psoralens, MALDI-TOF MS is primarily employed to detect and characterize the formation of covalent adducts with DNA. nih.gov Psoralens are known to intercalate into the DNA double helix and, upon UVA irradiation, form monoadducts and interstrand cross-links with pyrimidine (B1678525) bases, primarily thymine (B56734). aip.org The deuteration (-d5) in the allyloxy group of this compound is strategically placed to act as a tracer in mechanistic studies, allowing for the precise tracking of the adducts formed.

The general workflow for such a study would involve:

Incubation of this compound with a specific DNA oligonucleotide sequence. nih.gov

Irradiation of the mixture with UVA light to induce photoadduct formation. aip.org

Analysis of the reaction products using MALDI-TOF MS.

The resulting mass spectrum would show peaks corresponding to the unreacted oligonucleotide, the psoralen derivative, and, most importantly, new peaks at higher masses corresponding to the DNA-psoralen adducts. The mass shift observed would precisely match the mass of the this compound that has covalently bonded to the DNA strand. The high resolution of TOF analyzers allows for the differentiation of monoadducts from cross-linked species, providing detailed insights into the reaction mechanism. researchgate.net

Table 1: Representative MALDI-TOF MS Data for Psoralen-DNA Adduct Formation

| Analyte | Expected m/z | Observed m/z | Interpretation |

| Oligonucleotide (e.g., (TA)6) | 3603.4 | 3603.5 | Unreacted DNA |

| This compound | 277.3 | 277.3 | Unreacted Psoralen |

| Monoadduct: (TA)6 + Psoralen-d5 | 3880.7 | 3880.8 | Covalent adduct formation |

Note: The m/z values are hypothetical and for illustrative purposes. The actual values would depend on the specific oligonucleotide sequence used.

Infrared (IR) and UV/Vis Absorption Spectroscopy in Mechanistic Investigations

Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy are fundamental techniques for characterizing the structural and photophysical properties of psoralen derivatives, which are crucial for understanding their mechanistic pathways. derpharmachemica.comijbmsp.org

Analysis of Vibrational Modes

Key vibrational modes expected in the IR spectrum include:

C=O Stretching: A strong absorption band is expected in the region of 1700-1750 cm⁻¹ corresponding to the lactone carbonyl group in the pyrone ring. derpharmachemica.com

C=C Stretching: Multiple bands in the 1650-1550 cm⁻¹ region would arise from the aromatic and furan (B31954) ring C=C stretching vibrations. derpharmachemica.com

C-O-C Stretching: Bands associated with the ether linkage of the allyloxy group and the furan ring oxygen would be observed between 1400 cm⁻¹ and 1200 cm⁻¹. derpharmachemica.com

C-D Stretching: The presence of the deuterium atoms would give rise to characteristic C-D stretching vibrations at lower frequencies (around 2100-2250 cm⁻¹) compared to the usual C-H stretching bands (around 2850-3000 cm⁻¹). This isotopic labeling is a powerful tool for mechanistic studies using vibrational spectroscopy.

Comparative IR studies of the deuterated versus non-deuterated compound can help in assigning specific vibrational modes and in tracking the fate of the allyloxy group during photoreactions.

Table 2: Characteristic IR Absorption Bands for Psoralen Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Lactone C=O | Stretching | 1700 - 1750 |

| Aromatic/Furan C=C | Stretching | 1550 - 1650 |

| Ether C-O-C | Stretching | 1200 - 1400 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Deuterated Alkyl C-D | Stretching | 2100 - 2250 |

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Electronic Transitions and Photophysical Behavior

UV/Vis absorption spectroscopy is essential for understanding the photophysical behavior of psoralens, as it reveals the electronic transitions that are the first step in their photochemical reactions. Furocoumarins are characterized by strong absorption in the UV-A region (320-400 nm), which is a prerequisite for their use in photochemotherapy. aip.orgresearchgate.net

The UV/Vis spectrum of this compound is expected to show several absorption bands corresponding to π → π* transitions within the conjugated furocoumarin system. researchgate.netcdnsciencepub.com The absorption of a photon promotes the molecule to an excited singlet state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing to a longer-lived triplet state (T₁). aip.orgnih.gov It is this triplet state that is primarily responsible for the therapeutic and mutagenic effects of psoralens, as it can react with DNA or transfer energy to molecular oxygen to generate reactive oxygen species. aip.orgnih.govresearchgate.net

The substitution pattern (allyloxy and dimethyl groups) on the psoralen core influences the energy of the electronic states and thus the position of the absorption maxima (λmax). Theoretical studies on psoralen itself have helped to rationalize the nature of these excited states. aip.orgaip.orgnih.gov The S₁ state is typically a ππ* state, which is responsible for the main absorption and fluorescence. The T₁ state is also a ππ* state and is the key player in the photoreactivity of psoralens. aip.orgnih.gov

Table 3: Typical Electronic Transitions for Psoralen Derivatives

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |

| S₀ → S₁ (π → π) | 320 - 380 | High | Main absorption band responsible for photoactivation |

| S₀ → S₂ (π → π) | 280 - 310 | Moderate to High | Higher energy electronic transition |

| S₀ → S₃ (π → π*) | 240 - 260 | Very High | Strong absorption in the UV-C region |

Note: The specific λmax and ε values will be unique to this compound.

Computational Chemistry and Theoretical Modeling of 8 Allyloxy 4,9 Dimethyl Psoralen D5

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties that govern the photoreactivity of 8-Allyloxy-4,9-dimethyl Psoralen-d5. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are employed to model the molecule's behavior upon absorption of UV light.

The study of both the ground state (S₀) and electronically excited states (singlet, S₁, and triplet, T₁) is crucial for understanding the photochemistry of psoralens. Ground state calculations, typically using DFT, optimize the molecule's geometry and determine its stable electronic configuration.

Upon absorption of a photon, the molecule transitions to an excited state. TD-DFT is a widely used method to calculate the vertical excitation energies, oscillator strengths (which relate to the intensity of UV-Vis absorption bands), and the nature of the electronic transitions. nih.govrsc.org For psoralen (B192213) derivatives, the lowest singlet excited state (S₁) is often a π-π* state, which is primarily responsible for the initial photochemical reactions. researchgate.net Subsequent intersystem crossing can populate the lowest triplet state (T₁), which is also implicated in the photoaddition to DNA. mdpi.com

Calculations for a molecule like this compound would characterize these key states. The allyloxy and dimethyl substitutions are expected to modulate the electronic properties compared to the parent psoralen, potentially shifting the absorption spectrum and altering the reactivity of the excited states.

Table 1: Representative Calculated Excited State Properties for a Psoralen Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Transition |

|---|---|---|---|---|

| S₁ | 3.55 | 349 | 0.12 | HOMO -> LUMO (π-π) |

| S₂ | 4.10 | 302 | 0.75 | HOMO-1 -> LUMO (π-π) |

| T₁ | 2.85 | 435 | 0.00 | HOMO -> LUMO (π-π*) |

This table presents hypothetical data representative of what would be expected from TD-DFT calculations on a substituted psoralen.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as an electron donor (nucleophile) or acceptor (electrophile). pku.edu.cn

In the context of psoralens, the HOMO is the source of the electron that is promoted to the LUMO upon photoexcitation. The distribution of the HOMO and LUMO across the psoralen core, particularly over the furan (B31954) and pyrone rings, dictates the sites of photoreactivity. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and the energy required for electronic excitation. Substituents like the allyloxy and dimethyl groups can raise or lower the energies of these orbitals, thereby tuning the molecule's absorption wavelength and photoreactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.20 | Highest Occupied Molecular Orbital; primary electron donor. |

| LUMO | -1.85 | Lowest Unoccupied Molecular Orbital; primary electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Correlates with chemical reactivity and excitation energy. |

This table contains representative FMO energy values for a psoralen derivative calculated via DFT.

Molecular Dynamics (MD) Simulations of Intercalation and Binding Dynamics

While quantum mechanics describes the electronic behavior, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations provide a dynamic picture of how this compound might intercalate into DNA or RNA and the resulting structural consequences.

MD simulations are instrumental in modeling the non-covalent intercalation of psoralen derivatives between the base pairs of DNA or RNA, a prerequisite for the subsequent photo-induced covalent cross-linking. mdpi.comnih.gov In a typical simulation, the psoralen molecule is placed near a model DNA or RNA duplex in a simulated aqueous environment with ions. youtube.com Over a simulation period of nanoseconds to microseconds, the trajectory of each atom is calculated based on a classical force field.

These simulations reveal the preferred binding modes (e.g., intercalation vs. groove binding), the specific sequence preferences (e.g., AT-rich regions), and the key intermolecular interactions, such as van der Waals forces and electrostatic interactions, that stabilize the intercalated complex. researchgate.net The binding free energy can also be calculated from these simulations to quantify the affinity of the compound for the nucleic acid.

Table 3: Example Interaction Energy Components from MD Simulation

| Interaction Type | Average Energy (kcal/mol) | Description |

|---|---|---|

| Van der Waals | -25.5 | Stabilizing stacking interactions with DNA bases. |

| Electrostatic | -8.2 | Interactions between partial charges on the psoralen and DNA. |

| Total Binding Energy | -33.7 | Sum of stabilizing interactions in the intercalated state. |

This table presents hypothetical energy values for the non-covalent interaction between a psoralen derivative and a DNA model, as derived from MD simulations.

The intercalation of a planar molecule like this compound into the DNA or RNA helix induces significant conformational changes in the nucleic acid structure. MD simulations allow for detailed analysis of these structural perturbations. researchgate.net

Key parameters that are monitored include the unwinding of the DNA helix at the intercalation site, the increase in the distance between the flanking base pairs (rise), and local changes in other helical parameters like twist and roll. The flexibility and movement of the psoralen's allyloxy group within the intercalation pocket can also be assessed. These structural changes can impact the recognition of the DNA by cellular proteins and are a crucial aspect of the molecule's biological effects. nih.gov

Docking Studies to Investigate Potential Molecular Targets (non-clinical)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. While psoralens are well-known for their interaction with DNA, docking studies can explore their potential to bind to other non-clinical molecular targets, such as proteins. nih.gov

Docking algorithms place the ligand (this compound) into the binding site of a protein and use a scoring function to estimate the binding affinity for different poses. This approach can identify potential off-target interactions or new, unexplored biological activities. For instance, studies have explored the binding of psoralen derivatives to protein kinases or other enzymes. The results of docking studies, such as the predicted binding energy and the specific amino acid residues involved in the interaction, provide hypotheses that can be tested experimentally.

Table 4: Hypothetical Docking Results for a Psoralen Derivative with a Protein Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding from the scoring function. |

| Key Interacting Residues | Phe-80, Leu-132, Val-65 | Amino acids forming hydrophobic interactions with the psoralen core. |

| Hydrogen Bonds | None | Indicates binding is primarily driven by non-polar interactions. |

This table provides an example of results from a molecular docking study of a psoralen derivative into a hypothetical protein binding site.

Deuterium (B1214612) Isotope Effects in Theoretical Mechanistic Predictions

While specific computational studies on this compound are not extensively available in peer-reviewed literature, theoretical predictions regarding the impact of its deuteration can be extrapolated from well-established principles of physical organic chemistry and computational modeling of similar molecular systems. The substitution of five hydrogen atoms with deuterium in the allyloxy moiety is predicted to have significant and measurable consequences on the compound's reactivity, particularly in pathways where the cleavage of a carbon-deuterium (C-D) bond is a rate-determining step. These consequences are primarily understood through the lens of the kinetic isotope effect (KIE).

The theoretical basis for the deuterium isotope effect lies in the difference in zero-point vibrational energy between a C-H bond and a C-D bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. libretexts.orgprinceton.edu Consequently, reactions involving the cleavage of a C-D bond are typically slower than the equivalent reactions involving a C-H bond. youtube.com Computational models, often employing density functional theory (DFT), can predict the magnitude of this effect, expressed as the ratio of the reaction rate constants (KIE = kH/kD). mdpi.com

For this compound, theoretical mechanistic predictions would focus on two primary areas: metabolic stability and, to a lesser extent, photochemical reactivity.

Metabolic Pathways: Psoralen derivatives are known to be metabolized in vivo by cytochrome P450 (CYP) enzymes. wikipedia.org The allyloxy group represents a probable site for oxidative metabolism, such as O-deallylation or hydroxylation at the allylic position. These enzymatic reactions involve the abstraction of a hydrogen atom as a critical step.

Theoretical modeling would predict a significant primary kinetic isotope effect for the metabolic transformation of the deuterated allyloxy group. The cleavage of a C-D bond by a CYP enzyme would be the rate-limiting step, leading to a substantially slower rate of metabolism compared to the non-deuterated analogue. nih.govplos.org Computational simulations would calculate the activation energies for the hydrogen/deuterium abstraction step for both isotopologues, with the deuterated compound showing a higher energy barrier. This predicted increase in metabolic stability is a key driver for the development of deuterated pharmaceuticals. nih.govscienceopen.com

Photochemical Reactions: The primary mechanism of action for many psoralens involves photo-induced [2+2] cycloaddition with the pyrimidine (B1678525) bases of DNA, particularly thymine (B56734). acs.orgnih.gov This reaction is initiated by the absorption of UVA light by the psoralen core, leading to the formation of an excited triplet state. nih.gov The deuteration in this compound is on the side chain, remote from the furan and pyrone rings that constitute the reactive pharmacophore.

Therefore, computational models would predict a negligible primary KIE on the DNA photoaddition reaction itself. However, a small secondary kinetic isotope effect (SKIE) might be considered. wikipedia.org SKIEs arise from changes in hybridization or hyperconjugation at centers adjacent to the reaction site. princeton.edu Theoretical calculations could investigate whether the deuteration of the allyloxy group subtly alters the electronic properties or vibrational modes of the psoralen ring system in its ground or excited states. It is broadly anticipated that any such secondary effects on the core's photoreactivity would be minimal and significantly less impactful than the primary KIE on its metabolic pathways.

Illustrative Theoretical Predictions for Metabolic Stability

The following table presents hypothetical data from a theoretical computational study, illustrating the predicted kinetic isotope effect on a key metabolic pathway (e.g., allylic hydroxylation) for 8-Allyloxy-4,9-dimethyl Psoralen.

| Compound (Isotopologue) | Reaction Pathway | Calculated Rate Constant (k, relative units) | Predicted Kinetic Isotope Effect (KIE = kH/kD) |

|---|---|---|---|

| 8-Allyloxy-4,9-dimethyl Psoralen-h5 | CYP450-mediated Allylic Hydroxylation | 7.2 | 5.54 |

| This compound | CYP450-mediated Allylic Hydroxylation | 1.3 |

This illustrative data underscores the central prediction from computational modeling: the deuteration at the allyloxy moiety is expected to significantly decrease the rate of oxidative metabolism, thereby enhancing the metabolic stability of the compound.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation into the scientific literature and publicly available data reveals a significant lack of specific research on the chemical compound this compound. While the compound is cataloged by chemical suppliers for research purposes, detailed mechanistic studies, particularly concerning its interactions with nucleic acids as requested, are not present in published scientific papers or databases.

The compound, identified by its CAS number 1795026-59-3 and molecular formula C₁₆H₁₂D₅O₄, is a deuterated derivative of a substituted psoralen. Psoralens, as a class of furocoumarin compounds, are well-documented for their photosensitizing properties and ability to interact with DNA and RNA upon activation by ultraviolet light. nih.govnih.gov These interactions are foundational to their use in therapies like PUVA (Psoralen + UVA). nih.gov

General mechanisms for psoralen derivatives involve two primary steps: non-covalent intercalation into the nucleic acid helix, followed by the formation of covalent photoadducts upon UVA irradiation. nih.govnih.gov The planar structure of psoralens facilitates their insertion between base pairs of DNA. nih.gov Photoactivation can lead to the formation of a cyclobutane (B1203170) ring between the psoralen and a pyrimidine base (like thymine), resulting in a monoadduct. nih.gov Subsequent absorption of a second photon can lead to a reaction with a pyrimidine on the opposing strand, creating an interstrand cross-link (ICL), which can inhibit DNA replication and transcription. justia.com

However, for the specific compound This compound , no dedicated studies were found to populate the requested detailed analysis. Information regarding its specific photoreaction mechanisms, the influence of its unique allyloxy and deuterium substitutions on photobinding, its reaction intermediates as studied by time-resolved spectroscopy, potential photoinduced electron transfer pathways, or quantified binding affinities with DNA/RNA is absent from the available scientific record.

The presence of an allyloxy group at the 8-position and methyl groups at the 4 and 9 positions would be expected to influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its intercalation affinity and photoreactivity. The deuterium labeling (d5) suggests its intended use in mechanistic studies, possibly to probe kinetic isotope effects or for use as an internal standard in mass spectrometry-based analyses. nih.gov Despite this, the results of such studies, if conducted, have not been published.

Without specific data from experimental or computational studies on this compound, any discussion of its mechanistic properties would be purely speculative and extrapolated from the general behavior of other psoralen derivatives, which would not adhere to a scientifically rigorous analysis of this unique compound.

Mechanistic Investigations in Vitro and Cellular Models of 8 Allyloxy 4,9 Dimethyl Psoralen D5

Non-Covalent Interactions with Biomolecules (excluding clinical context)

Interactions with Proteins and Lipids (mechanistic insights)

There is no available research data detailing the specific molecular interactions between 8-Allyloxy-4,9-dimethyl Psoralen-d5 and cellular proteins or lipids. Mechanistic insights would typically be derived from biophysical assays such as surface plasmon resonance, isothermal titration calorimetry, or specific binding assays with isolated proteins or lipid bilayers. Such studies would be necessary to understand potential binding affinities, kinetics, and the functional consequences of these interactions.

Cellular Uptake and Subcellular Localization Studies (mechanistic, not distribution)

Information regarding the mechanisms by which this compound enters cells and where it localizes within subcellular compartments is not documented. Studies to elucidate these mechanisms would involve techniques like confocal microscopy with fluorescently tagged analogs or cell fractionation followed by mass spectrometry. These investigations would clarify whether uptake is passive or active and identify the primary organellar or molecular targets within the cell.

Modulation of Cellular Pathways (mechanistic, not efficacy or safety)

There are no specific studies on how this compound mechanistically modulates cellular signaling pathways. Research in this area would typically involve transcriptomic, proteomic, or phosphoproteomic analyses to identify changes in gene expression or protein activity in response to the compound. Such data would be essential to understand the compound's downstream effects on cellular processes.

Due to the absence of specific research, no data tables can be generated for the aforementioned sections.

Analytical Method Development for 8 Allyloxy 4,9 Dimethyl Psoralen D5 and Its Metabolites Non Clinical

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 8-Allyloxy-4,9-dimethyl Psoralen-d5 and its metabolites due to its high resolution and sensitivity. The development of a reliable HPLC method requires careful optimization of chromatographic conditions and appropriate detector selection.

The optimization of chromatographic conditions is paramount to achieve adequate separation of the analyte from its metabolites and endogenous matrix components. For psoralen (B192213) derivatives, reversed-phase HPLC is a commonly employed technique.

Stationary Phase: A C18 column is frequently the stationary phase of choice for the analysis of psoralens and their derivatives, offering a good balance of hydrophobicity for retaining these compounds. researchgate.net Columns with dimensions such as 250 mm x 4.6 mm and a particle size of 5 µm are typical. nih.gov

Mobile Phase: The mobile phase composition is a critical parameter that dictates the retention and elution of the analytes. A gradient elution is often preferred to achieve optimal separation of compounds with varying polarities, which is expected when analyzing a parent drug and its metabolites. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid to improve peak shape and ionization in mass spectrometry. For instance, a gradient of acetonitrile and water has been successfully used for the simultaneous determination of multiple furocoumarins. researchgate.net

Flow Rate and Temperature: A typical flow rate for analytical HPLC is 1.0 mL/min. nih.gov The column temperature is usually maintained at a constant value, for example, 25°C, to ensure reproducibility of retention times. nih.gov

Table 1: Illustrative HPLC Chromatographic Conditions for Psoralen Analogues

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of conditions based on methods for similar psoralen compounds. Optimization for this compound would be required.

The choice of detector is crucial for both the sensitivity and specificity of the analytical method.

UV and Diode Array Detection (DAD): Psoralen derivatives contain a chromophore that allows for detection by Ultraviolet (UV) spectroscopy. pharmaffiliates.com A Diode Array Detector (DAD) is particularly useful as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak identification and purity assessment. The detection wavelength is typically set at the maximum absorbance of the analyte, which for psoralens is often in the range of 250-330 nm. researchgate.netnih.gov

Mass Spectrometry (MS): For the highest specificity and sensitivity, especially in complex biological matrices, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard. Electrospray ionization (ESI) is a common ionization technique for psoralen compounds. Tandem mass spectrometry (MS/MS) provides structural information and allows for selected reaction monitoring (SRM), which offers exceptional selectivity and is invaluable for quantifying low levels of the analyte and its metabolites.

Thin-Layer Chromatography (TLC) Applications for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for assessing the purity of the compound.

For the analysis of psoralen derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. lehigh.edu The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like toluene (B28343) or n-hexane and a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is often effective. nih.govlehigh.edu For example, a mobile phase of toluene:ethyl acetate (7.5:2.5 v/v) has been used for the separation of psoralen. nih.gov Visualization of the spots is typically achieved under UV light (254 nm or 365 nm) due to the fluorescent nature of psoralens. lehigh.edu The retention factor (Rf) value is calculated to identify the compound.

Table 2: Example TLC System for Psoralen Analogues

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase | Toluene: Ethyl Acetate (7.5: 2.5, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.47 (for psoralen) |

Note: The Rf value is dependent on the specific compound and chromatographic conditions and would need to be determined experimentally for this compound.

Development of Quantitative Assays in Complex Research Matrices

The quantification of this compound and its metabolites in complex matrices such as plasma or tissue homogenates is essential for non-clinical pharmacokinetic studies. HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

The development of a quantitative assay involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Internal Standard: The use of an internal standard (IS) is crucial for accurate quantification to correct for variations in sample processing and instrument response. For the analysis of this compound, a structurally similar compound, ideally a stable isotope-labeled analogue, would be the optimal internal standard.

Calibration Curve: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte in the same biological matrix. The curve is typically linear over the expected concentration range of the study samples.

Validation: The assay must be validated according to regulatory guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.

Stability Studies under Various Experimental Conditions

Understanding the stability of this compound is critical for ensuring the integrity of samples during collection, processing, and storage, as well as for interpreting experimental results. Stability studies are typically conducted under various conditions that mimic those encountered during experiments.

Freeze-Thaw Stability: This assesses the stability of the analyte in a biological matrix when subjected to repeated freezing and thawing cycles.

Short-Term Temperature Stability: This evaluates the stability of the analyte at room temperature or on ice for a period that reflects the typical sample handling time.

Long-Term Storage Stability: This determines the stability of the analyte in a frozen matrix over an extended period, which should cover the expected duration of the study.

Stock Solution Stability: The stability of the analyte in the solvent used to prepare stock solutions is also assessed at different temperatures.

The stability of psoralen itself has been investigated, with some studies indicating good stability in plasma at room temperature for 24 hours. However, specific stability data for this compound would need to be experimentally determined. Theoretical studies on psoralen complexes suggest that their stability can be influenced by the solvent environment.

Structure Activity Relationship Sar Studies on 8 Allyloxy 4,9 Dimethyl Psoralen D5 and Its Analogs Mechanistic Focus

Influence of Allyloxy Substitution on Photoreactivity and Intercalation

The substitution at the 8-position of the psoralen (B192213) core is a critical determinant of its DNA binding and photoreactive properties. While much of the existing research has focused on 8-methoxypsoralen (8-MOP), the principles derived from these studies can be extrapolated to understand the influence of the larger 8-allyloxy group.

Flow linear dichroism studies have indicated that 8-substituted psoralens, in general, bind to DNA via intercalation. nih.gov The orientation and depth of intercalation can be influenced by the nature of the substituent. The allyloxy group, with its flexible three-carbon chain, may adopt various conformations within the DNA groove, which could impact the precise positioning of the photoreactive furan (B31954) and pyrone rings relative to the adjacent pyrimidine (B1678525) bases.

Upon UVA irradiation, intercalated psoralens can form two types of monoadducts with thymine (B56734) bases: a furan-side monoadduct (at the 4',5' double bond) and a pyrone-side monoadduct (at the 3,4 double bond). Subsequent absorption of a second photon by the furan-side monoadduct can lead to the formation of an interstrand cross-link (ICL), a lesion that is particularly effective at blocking DNA replication and transcription. nih.govnih.gov

The photoreactivity of 8-alkoxypsoralens has been shown to be sensitive to the nature of the alkoxy group. sci-hub.senih.gov Studies on models where a thymine molecule is linked to an 8-alkoxypsoralen have revealed that, unlike 5-alkoxypsoralens which selectively form 3,4-psoralen-thymine photoadducts, the 8-alkoxy analogs tend to undergo photolysis of the pyrone ring. sci-hub.se This suggests that the position of the alkoxy group can direct the photochemical outcome. The electronic properties of the allyloxy group, being slightly more electron-donating than a methoxy (B1213986) group, could also subtly influence the excited state properties of the psoralen chromophore, thereby affecting the quantum yield of adduct formation.

Impact of Deuteration on Molecular Interactions and Mechanistic Pathways

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a common strategy in mechanistic studies and drug development to probe kinetic isotope effects (KIEs). wikipedia.orgnih.gov In 8-Allyloxy-4,9-dimethyl Psoralen-d5, the five hydrogen atoms on the allyl group are replaced with deuterium. This isotopic substitution can influence the molecule's properties in several ways.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.org While the primary photoaddition reaction of psoralen with thymine does not involve the cleavage of C-H bonds on the allyloxy substituent, deuteration can still exert an influence through secondary kinetic isotope effects. These effects arise from changes in the vibrational frequencies of bonds to the isotopic atom, even if those bonds are not broken during the reaction. wikipedia.org For instance, changes in the vibrational modes of the C-D bonds compared to C-H bonds in the allyloxy group could subtly alter the conformational dynamics of the side chain within the DNA intercalation site, potentially affecting the optimal geometry for photoaddition.

Furthermore, the photophysical properties of the psoralen can be influenced by deuteration. The rate of non-radiative decay from the excited triplet state, a key intermediate in the photoaddition reaction, can be sensitive to the presence of C-H versus C-D bonds. rsc.org Generally, C-D bonds have lower vibrational frequencies than C-H bonds, which can lead to a decrease in the rate of non-radiative decay and, consequently, a longer triplet state lifetime. rsc.orgresearchgate.net A longer triplet lifetime could potentially increase the quantum yield of the photoreaction with thymine. Studies on other systems have shown that deuteration can indeed affect triplet state lifetimes and subsequent photoreactivity. scielo.briastate.edu While the triplet formation quantum yield of psoralen itself was found to be unchanged by isotopic substitution of the solvent from H2O to D2O, the specific impact of deuteration on the allyloxy side chain of this particular molecule would require dedicated experimental investigation. utl.pt

Systematic Modifications of Dimethyl Groups and Their Effect on Binding/Reactivity

The presence of methyl groups at the 4 and 9 positions of the psoralen core is another important structural feature influencing its biological activity. These substitutions can affect both the electronic properties of the furocoumarin system and the steric interactions with the DNA target.

Methyl groups are known to be weakly electron-donating. Their presence at the 4 and 9 positions can modulate the electron density of the psoralen ring system, which in turn can affect the energy of the excited states and the photoreactivity. Studies on other methylated psoralen analogs have demonstrated enhanced photoreactivity. nih.gov

From a steric perspective, the methyl groups add to the bulk of the molecule. This can have a multifaceted impact on DNA intercalation. On one hand, the increased size could lead to a tighter fit within the intercalation site, potentially enhancing binding affinity through increased van der Waals contacts. On the other hand, unfavorable steric clashes with the DNA backbone or bases could hinder intercalation or alter the geometry of the intercalated complex, thereby reducing photoreactivity.

Computational SAR Modeling to Predict and Optimize Analog Performance

Computational modeling has become an indispensable tool in drug discovery and mechanistic studies, providing insights that can guide the synthesis and evaluation of new analogs. acs.orgnih.gov For psoralen derivatives, computational methods can be employed to predict their DNA binding affinity, intercalation geometry, and photoreactive potential.

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding mode of this compound within a DNA sequence, identifying the most likely intercalation sites and the orientation of the molecule within the DNA helix. researchgate.netmdpi.com These studies can provide information on the interaction energies and the specific contacts (e.g., hydrogen bonds, hydrophobic interactions) between the psoralen analog and the DNA. Molecular dynamics (MD) simulations can further explore the conformational flexibility of the allyloxy chain and the stability of the intercalated complex over time, offering a more dynamic picture of the interaction. researchgate.net

Quantum Mechanics (QM) and QM/MM: Quantum mechanical calculations are essential for studying the electronic structure and excited state properties of the psoralen chromophore. researchgate.net These methods can be used to calculate the absorption spectrum, the energies of the singlet and triplet excited states, and the potential energy surfaces for the photoaddition reaction with thymine. By comparing the properties of the deuterated and non-deuterated analogs, QM calculations can help to rationalize any observed kinetic isotope effects. For complex systems like a psoralen intercalated in DNA, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is often employed, where the psoralen and the immediate reacting partners are treated with QM, while the rest of the DNA and solvent are treated with the more computationally efficient MM methods.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of structurally related psoralen analogs with known biological activities. acs.orgnih.gov These models use statistical methods to correlate the 3D properties of the molecules (e.g., steric fields, electrostatic potentials) with their activity. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested analogs, including different substitutions at the 4, 8, and 9 positions, thereby prioritizing synthetic efforts towards more potent compounds. For instance, a QSAR study could systematically evaluate the effect of varying the length and nature of the alkoxy chain at the 8-position or the size of the substituents at the 4 and 9 positions to optimize the desired photoreactivity and DNA binding characteristics.

Future Directions and Emerging Research Avenues for 8 Allyloxy 4,9 Dimethyl Psoralen D5

Exploration of Novel Synthetic Pathways

The synthesis of 8-Allyloxy-4,9-dimethyl Psoralen-d5 requires a multi-step approach, building upon established methods for creating the core psoralen (B192213) structure and introducing specific functional groups. nih.gov Future research will likely focus on optimizing these pathways for efficiency, yield, and the specific introduction of the deuterium (B1214612) label.

General synthetic strategies for the psoralen skeleton typically involve either the construction of the furan (B31954) ring onto a pre-existing coumarin (B35378) moiety or the formation of the pyrone ring on a benzofuran (B130515) precursor. mdpi.com For a compound substituted at the 4, 8, and 9 positions, a common route starts with a substituted benzene (B151609) derivative, followed by the sequential building of the pyrone and furan rings.

The introduction of the deuterated allyloxy group is a critical step. One potential pathway involves the synthesis of deuterated allyl bromide (allyl-d5-bromide) as a key reagent. This deuterated alkylating agent can then be reacted with the hydroxyl group of a psoralen precursor, such as 8-hydroxy-4,9-dimethylpsoralen, to yield the final deuterated product. Research into more efficient and stereoselective methods for these reactions will be crucial.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Key Intermediates | Advantages | Challenges |

| Linear Synthesis | Sequential construction of the pyrone and furan rings onto a substituted benzene core. | Substituted resorcinol, 7-hydroxycoumarin derivative | Well-established, versatile for various substitution patterns. | Can be lengthy, potentially low overall yield. |

| Convergent Synthesis | Independent synthesis of substituted benzofuran and pyrone precursors, followed by a final coupling reaction. | Substituted benzofuran, functionalized pyrone synthon | Potentially higher overall yield, allows for modular assembly. | Requires development of robust coupling methodologies. |

| Deuterated Reagent Approach | Synthesis of a non-deuterated psoralen precursor followed by etherification using a deuterated allyl halide (e.g., allyl-d5-bromide). | 8-hydroxy-4,9-dimethylpsoralen, Allyl-d5-bromide | Direct and specific introduction of the deuterium label at the desired position. | Requires synthesis of the custom deuterated reagent. |

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

Understanding the photoreaction dynamics of psoralens with DNA is fundamental to improving their therapeutic efficacy. Advanced spectroscopic techniques are essential tools for monitoring these ultrafast processes in real time. google.com For this compound, these methods can reveal how the specific substitutions and isotope labeling influence its photophysical behavior.

Techniques such as femtosecond and nanosecond transient absorption spectroscopy can track the formation and decay of excited singlet and triplet states, which are critical intermediates in the photoaddition to DNA. google.comualberta.ca Time-resolved infrared (TRIR) spectroscopy can provide structural information on these transient species, helping to distinguish between different types of adducts (e.g., furan-side vs. pyrone-side monoadducts) as they form. lehigh.edu The study of related compounds like 8-methoxypsoralen (8-MOP) and 4,5′,8-trimethylpsoralen (TMP) has shown that the triplet state is a key player in the photoaddition to thymine (B56734). google.comlehigh.edu Applying these techniques to this compound will clarify the role of its specific functional groups in modulating these photochemical pathways.

Table 2: Spectroscopic Techniques for Mechanistic Monitoring

| Technique | Information Gained | Timescale | Relevance to this compound |

| Transient Absorption Spectroscopy | Identification and lifetime of excited states (singlet, triplet) and radical intermediates. google.com | Femtoseconds to microseconds | Elucidates the primary photochemical pathway and the influence of the allyloxy group on triplet state formation and reactivity. |

| Time-Resolved IR Spectroscopy (TRIR) | Vibrational (structural) information on transient species and photoproducts. lehigh.edu | Picoseconds to microseconds | Distinguishes between furan-side and pyrone-side adducts in real time, monitors the formation of the cyclobutane (B1203170) ring. |

| Fluorescence Spectroscopy | Information on the singlet excited state, intercalation into DNA, and binding constants. acs.org | Nanoseconds | Quantifies DNA binding affinity and characterizes the initial photophysical events preceding intersystem crossing. |

Integration with Advanced Imaging Techniques for Molecular Interaction Visualization

Visualizing how a drug interacts with its target within a cellular context is a major goal of modern pharmacology. For psoralens, advanced imaging techniques can map their distribution and pinpoint the sites of DNA damage. Future research on this compound will likely involve the development of "imageable" analogues.

A promising strategy is the "click chemistry" approach. nih.gov This would involve synthesizing an analogue of 8-Allyloxy-4,9-dimethyl Psoralen where the allyl group is replaced by a terminal alkyne (e.g., a propargyl group). This "clickable" psoralen can be administered to cells and, after photoactivation and adduct formation, can be covalently tagged with a fluorescent azide (B81097) probe. This allows for the direct visualization of psoralen-DNA adducts using fluorescence microscopy, enabling studies on the spatial distribution of DNA damage and the recruitment of repair proteins. Similar methods using psoralens linked to antigens have also proven effective for imaging purposes. calpaclab.com

Table 3: Advanced Imaging Techniques for Psoralen Research

| Technique | Principle | Application to this compound |

| Click Chemistry-Fluorescence Microscopy | A modified psoralen with a bioorthogonal handle (e.g., alkyne) is reacted with a fluorescent probe post-adduct formation for visualization. nih.gov | An alkyne-analogue could be synthesized to quantify DNA adduct formation in specific cellular compartments and stages of the cell cycle. |

| Immunofluorescence with Tagged Psoralens | A psoralen is conjugated to an antigen (e.g., digoxigenin), and its adducts are detected with a fluorescently labeled antibody. calpaclab.com | Allows for the visualization of DNA adducts and co-localization with DNA repair factors to study cellular response to the damage. |

| Laser Micro-irradiation | A laser is used to photoactivate the psoralen in a very specific sub-nuclear region, allowing for the study of localized DNA damage and repair. calpaclab.com | Enables precise spatial and temporal control over adduct formation, facilitating the study of protein recruitment to damage sites. |

Development of Isotope-Edited Systems for High-Resolution Structural Studies

The deuterium labeling in this compound is specifically designed for high-resolution structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Determining the precise three-dimensional structure of psoralen-DNA adducts is essential for understanding their biological consequences. However, the NMR spectra of such complexes can be incredibly complex due to overlapping signals. ualberta.ca

Table 4: Advantages of Isotope-Edited NMR for Structural Studies

| Feature | Benefit for Structural Analysis | Example Application |

| Spectral Simplification | Reduces the number of proton signals, resolving spectral overlap. ualberta.ca | Unambiguous assignment of NOEs (Nuclear Overhauser Effects) to determine inter-proton distances. |

| Targeted Analysis | Allows researchers to focus on specific regions of the molecule or the complex. | In a ¹³C/¹⁵N-labeled DNA adduct with this compound, one can specifically observe correlations between the DNA and the non-deuterated parts of the psoralen. |

| Conformational Determination | Enables precise measurement of distances and angles involving the labeled group. | Determining the exact orientation and dynamics of the d5-allyloxy group within the DNA minor or major groove. |

Theoretical Predictions for New Derivative Design and Targeted Interactions

Computational chemistry provides a powerful predictive framework for designing new psoralen derivatives with enhanced properties. Theoretical methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can model the behavior of psoralens at the atomic level, offering insights that guide synthetic efforts.

For this compound, computational studies can predict key photophysical properties, such as its absorption spectrum and the energies of its excited states, which are crucial for its photoreactivity. lehigh.edu Molecular docking and MD simulations can model the intercalation of the compound into a DNA double helix, predicting the preferred binding geometry and the stability of the non-covalent complex. These simulations can reveal how the allyloxy and dimethyl groups influence the fit and orientation of the psoralen between DNA base pairs. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can model the photochemical reaction itself, predicting the structure of the resulting DNA adduct and the energy barriers for its formation. This theoretical groundwork is invaluable for designing new derivatives with optimized DNA binding, photoreactivity, and specific targeting capabilities.

Table 5: Theoretical Approaches for Psoralen Derivative Design

| Method | Objective | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Calculate electronic structure and photophysical properties. | UV-Vis absorption spectrum, excited state energies, triplet state characteristics. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the psoralen within a biological environment (e.g., DNA, lipid membrane). | Preferred intercalation geometry, binding free energy with DNA, conformational flexibility of the allyloxy chain. |

| 3D-QSAR (Quantitative Structure-Activity Relationship) | Correlate 3D molecular properties with biological activity to build predictive models. | Predict the DNA cross-linking efficiency based on its structural features compared to a library of known psoralens. |

| QM/MM (Quantum/Molecular Mechanics) | Model the photochemical reaction within the complex biological environment. | Reaction pathway and energy barriers for cycloaddition with thymine, structure of the final covalent adduct. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 8-Allyloxy-4,9-dimethyl Psoralen-d5, and how can structural purity be verified?

- Methodological Answer : Synthesis typically involves allylation and methylation of psoralen precursors under controlled conditions. Structural verification requires crystallographic analysis (e.g., X-ray diffraction), with data deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC codes: 895395–895401, 934983). Purity can be confirmed via HPLC coupled with mass spectrometry (LC-MS/MS), ensuring isotopic integrity of the deuterated (d5) groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/EN-compliant PPE, including chemical-resistant gloves (EN 374 standards), full-face respirators (N100/P3 filters), and flame-retardant lab coats. Store at 2–8°C to prevent degradation. Avoid skin/eye contact and inhalation; implement fume hoods and secondary containment for spills. Post-handling, use validated decontamination protocols for gloves and surfaces .

Q. How can researchers assess the in vitro anti-tumor efficacy of this compound using preclinical models?

- Methodological Answer : Use xenograft models (e.g., osteosarcoma in nude rats) with tumor volume/weight inhibition as endpoints. Administer low (e.g., 10 mg/kg) and high (e.g., 20 mg/kg) doses, monitoring apoptosis via TUNEL assays. Calculate inhibition rates using:

Validate results with histopathology to exclude renal toxicity at high doses .

Advanced Research Questions

Q. How do the helical tension analysis applications of this compound enhance genome-wide DNA studies?

- Methodological Answer : Psoralen derivatives intercalate into DNA, enabling visualization of helical tension via biotin-streptavidin fluorescence. In genome-wide assays, use polytene chromosomes (e.g., Drosophila) to map regions of high/low tension. Quantify signal intensity differences between interbands and puffs using confocal microscopy, and correlate with transcriptional activity .

Q. What methodological considerations are essential when evaluating dose-dependent cytotoxicity versus therapeutic efficacy in psoralen derivatives?